molecular formula C15H25NO3 B2851175 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclopentanecarboxamide CAS No. 899729-99-8

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclopentanecarboxamide

Cat. No.: B2851175
CAS No.: 899729-99-8
M. Wt: 267.369
InChI Key: BILRZCLWZFNGLI-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclopentanecarboxamide (CAS: 899729-99-8) is a bicyclic compound featuring a 1,4-dioxaspiro[4.5]decane core fused to a cyclopentanecarboxamide moiety via a methylene linker. Its molecular formula is C₁₄H₂₃NO₃, with a molecular weight of 253.34 g/mol . The spirocyclic dioxolane ring system confers conformational rigidity, which is advantageous for modulating pharmacokinetic properties such as metabolic stability and target binding affinity.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c17-14(12-6-2-3-7-12)16-10-13-11-18-15(19-13)8-4-1-5-9-15/h12-13H,1-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILRZCLWZFNGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Modifications

  • Spirocyclic Rigidity : The 1,4-dioxaspiro[4.5]decane core is conserved across all analogs, providing a stable scaffold for substituent placement. Methoxy or hydroxyl groups at position 8 (e.g., compound 291/292 in ) are intermediates for further functionalization .
  • Substituent Diversity :
    • Amide vs. Sulfonamide/Ester : The target compound’s cyclopentanecarboxamide group contrasts with sulfonamide-ester motifs in patent examples (Ejemplo 6, 14, 16), which are linked to enhanced enzyme-binding interactions .
    • Halogenation : Ejemplo 14 incorporates a fluorine atom, which likely improves metabolic stability and target affinity via hydrophobic and electronic effects .

Pharmacological Potential

  • For instance, Ejemplo 6 and 14 exhibit structural motifs associated with protease or kinase inhibition, common in antiviral or anticancer agents . The amine derivative () may serve as a precursor for CNS-targeted drugs due to its lipophilic amine group .

Key Research Findings and Data

Stability and Reactivity

  • The dioxolane ring in the spiro system enhances oxidative stability compared to non-cyclic ethers. However, ester-containing analogs (e.g., Ejemplo 6) may exhibit hydrolytic susceptibility under physiological conditions .
  • Fluorinated derivatives (e.g., Ejemplo 14) show increased metabolic resistance, a critical factor in drug design .

Crystallographic and Computational Data

  • Crystallographic refinement tools like SHELXL () are essential for resolving the stereochemistry of chiral centers in spiro compounds, as seen in enantiomerically pure examples (e.g., Ejemplo 16) .
  • Quantum chemical calculations (e.g., CC-DPS in ) enable property prediction, such as logP or pKa, for analogs like 1,4-dioxaspiro[4.5]decane-2-carboxaldehyde .

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